Methyl 6-(hydroxymethyl)nicotinate
Overview
Description
Methyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound methyl 6-(hydroxymethyl)nicotinate is not directly discussed in the provided papers, several related compounds and their properties and reactions are mentioned, which can give insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related nicotinate esters typically involves esterification reactions. For instance, methyl nicotinate was prepared by refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction and purification . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involved detailed structural determination using various analytical techniques, suggesting a complex reaction mechanism . The Fe(II)/Au(I) relay catalysis method was used to synthesize 6-halonicotinates, indicating that transition metal catalysis can be an effective strategy for the synthesis of nicotinate derivatives .
Molecular Structure Analysis
The molecular structure of nicotinate derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD and confirmed by GC-MS, elemental analysis, and NMR . Theoretical studies, such as density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Nicotinate esters participate in various chemical reactions. The pulse radiolysis studies on reactions of α-hydroxyalkyl radicals with 6-methyl nicotinic acid revealed the formation of radical adducts and subsequent decay to pyridinyl type radicals . This indicates that nicotinate derivatives can undergo radical reactions, which may be relevant in biological systems or synthetic applications.
Physical and Chemical Properties Analysis
The physical properties of nicotinate esters, such as melting points and yields, are typically reported in the synthesis studies. For example, methyl nicotinate was obtained as a white powder with a melting point of 40-42°C and a yield of 23.39% . The chemical properties, including reactivity and stability, can be inferred from experimental and theoretical studies. The retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model suggest that certain nicotinate derivatives may have biological activity and could be used in pharmacological applications .
Scientific Research Applications
“Methyl 6-(hydroxymethyl)nicotinate” is a chemical compound with the molecular formula C8H9NO3 and CAS Number 56026-36-9 . While specific applications in scientific research are not readily available, some potential applications can be inferred based on its structure and related compounds:
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Biochemical Research
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Tobacco Industry
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Chemical Synthesis
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Pharmaceutical Research
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Material Science
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Analytical Chemistry
“Methyl 6-(hydroxymethyl)nicotinate” is a chemical compound with the molecular formula C8H9NO3 and CAS Number 56026-36-9 . While specific applications in scientific research are not readily available, some potential applications can be inferred based on its structure and related compounds:
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Biochemical Research
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Tobacco Industry
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Chemical Synthesis
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Pharmaceutical Research
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Material Science
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Analytical Chemistry
Safety And Hazards
properties
IUPAC Name |
methyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLONHSXRWCCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355022 | |
Record name | methyl 6-(hydroxymethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(hydroxymethyl)nicotinate | |
CAS RN |
56026-36-9 | |
Record name | methyl 6-(hydroxymethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-(Hydroxymethyl)nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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